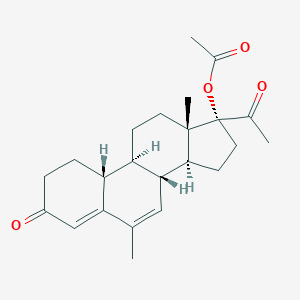
Acetato de Nomegestrol
Descripción general
Descripción
El acetato de nomegestrol es un progestágeno sintético derivado de la 19-nor-progesterona. Se utiliza principalmente en anticonceptivos orales, terapia hormonal de reemplazo en la menopausia y el tratamiento de trastornos ginecológicos . Este compuesto es conocido por su alta potencia progestativa y actividad selectiva en el receptor de progesterona, lo que lo convierte en un agente valioso en la salud reproductiva.
Aplicaciones Científicas De Investigación
El acetato de nomegestrol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la actividad progestativa y la unión a receptores.
Biología: Investigado por sus efectos en los procesos celulares y la regulación hormonal.
Medicina: Se utiliza en ensayos clínicos para la eficacia anticonceptiva y la terapia de reemplazo hormonal.
Industria: Empleado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
El acetato de nomegestrol ejerce sus efectos al unirse al receptor de progesterona, imitando la acción de la progesterona natural. Esta unión conduce a la activación de genes específicos involucrados en los procesos reproductivos. El compuesto también exhibe actividad antiandrogénica, lo que contribuye a sus efectos terapéuticos en los trastornos ginecológicos .
Compuestos Similares:
- Acetato de medroxiprogesterona
- Acetato de megestrol
- Acetato de ciproterona
Comparación: El this compound es único debido a su alta selectividad para el receptor de progesterona y su mínima actividad androgénica y estrogénica. Esta selectividad reduce el riesgo de efectos secundarios comúnmente asociados con otros progestágenos, lo que lo convierte en una opción preferida en la terapia hormonal y la anticoncepción .
Safety and Hazards
Nomegestrol acetate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Nomegestrol acetate has been used successfully for the treatment of some gynecological disorders (menstrual disturbances, dysmenorrhoea, premenstrual syndrome) and as a component of hormone replacement therapy (HRT) in combination with estradiol for the relief of menopausal symptoms . It has been approved in Europe as monotherapy for the treatment of the menopausal syndrome, uterine diseases and menorrhagia, and in combination with an estrogen for the treatment of menopausal symptoms . Its potent antigonadotropic properties, and other beneficial metabolic and pharmacological characteristics, suggest that Nomegestrol acetate can be an effective progestogen for use in combination with an estrogen in oral estrogen/progestogen contraceptive treatment and in HRT, while it also provides some non-contraceptive benefits for women’s health .
Análisis Bioquímico
Biochemical Properties
Nomegestrol acetate is designed to bind specifically to the progesterone receptor . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity . Nomegestrol acetate interacts with enzymes such as cytochrome P450 (CYP) system enzymes, including CYP3A3, CYP3A4, and CYP2A6 .
Cellular Effects
Nomegestrol acetate has been shown to inhibit the growth of RL95-2 and HEC-1A cells, arresting the cell cycle at the G0/G1 phase, inducing apoptosis, and markedly down-regulating the level of phosphorylated mTOR/4EBP1/eIF4G in both cell lines . It also had a stimulatory effect on the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent MCF-7 and T-47D human breast cancer cells .
Molecular Mechanism
Nomegestrol acetate may oppose the actions of androgens on the ventral prostate by directly interacting with the androgen receptor . It is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Temporal Effects in Laboratory Settings
Nomegestrol acetate has shown a lack of proliferative activity in normal and cancerous breast tissue, and does not have a deleterious effect on bone remodeling . It also does not adversely affect glucose metabolism or body weight .
Dosage Effects in Animal Models
In animal models, nomegestrol acetate inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively .
Metabolic Pathways
Nomegestrol acetate is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Transport and Distribution
The apparent volume of distribution of nomegestrol acetate is large (approximately 1200–1300 L), indicating that protein binding is not a limiting factor in the distribution of the molecule .
Subcellular Localization
Given its role as a progestin, it is likely to be found in the cytoplasm before it binds to the progesterone receptor and translocates to the nucleus to exert its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetato de nomegestrol se sintetiza a partir del acetato de 17α-hidroxiprogesterona. El proceso implica adición y eliminación de eterificación, seguido de una reacción de reducción hidrogenada para producir un producto crudo. Este producto crudo se cristaliza luego utilizando acetato de etilo . Otro método implica el uso de catalizadores Rh-Binap, que ofrecen condiciones de reacción suaves y la capacidad de reciclar el catalizador .
Métodos de Producción Industrial: La producción industrial del this compound se centra en optimizar el rendimiento y la pureza al mismo tiempo que se minimiza el impacto ambiental. La ruta de síntesis está diseñada para ser corta, con intermedios estables y alto rendimiento del producto, lo que la hace rentable y adecuada para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetato de nomegestrol se somete a varias reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente saturados.
Propiedades
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBFTNIGYRNQY-YQLZSBIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207349 | |
| Record name | Nomegestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58652-20-3 | |
| Record name | Nomegestrol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nomegestrol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nomegestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nomegestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOMEGESTROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nomegestrol Acetate (NOMAC)?
A1: Nomegestrol acetate (NOMAC) is a synthetic progestin, a class of medications that mimic the effects of the naturally occurring hormone progesterone. It is used in various applications, including hormone replacement therapy and contraception.
Q2: How does NOMAC exert its effects on the body?
A: NOMAC primarily acts by binding to progesterone receptors. [] This binding can lead to a range of downstream effects, including:
- Inhibition of Ovulation: NOMAC effectively suppresses the surge in luteinizing hormone (LH) that triggers ovulation. [, , ]
- Changes in Cervical Mucus: NOMAC alters the consistency of cervical mucus, making it thicker and less hospitable to sperm penetration. [, ]
- Endometrial Changes: NOMAC induces changes in the lining of the uterus (endometrium), making it less receptive to implantation of a fertilized egg. [, ]
Q3: Does NOMAC have any effects on estrogen levels?
A: Yes, NOMAC can indirectly lower estrogen levels by suppressing the production of gonadotropins like follicle-stimulating hormone (FSH) and LH, which are involved in estrogen synthesis. [, , , ]
Q4: How does NOMAC compare to other progestins in terms of its action on the endometrium?
A: Unlike some progestins that can have a proliferative effect on the endometrium, NOMAC does not appear to stimulate endometrial growth. [, ]
Q5: What is the molecular formula and weight of NOMAC?
A5: The molecular formula of NOMAC is C22H28O4, and its molecular weight is 356.47 g/mol.
Q6: Are there any known impurities associated with NOMAC synthesis?
A: Yes, recent studies have identified and characterized several impurities in NOMAC samples, both known and novel. These findings are important for quality control in NOMAC production. []
Q7: How do structural modifications of Nomegestrol Acetate impact its activity?
A: Research has shown that even small changes to the structure of NOMAC can significantly affect its binding affinity for steroid hormone receptors, particularly progesterone receptors. These changes influence its progestational, anti-estrogenic, and anti-androgenic activities. []
Q8: What is the stability profile of Nomegestrol Acetate?
A8: While specific stability data is not extensively discussed in the provided articles, NOMAC is known to be stable under typical storage conditions.
Q9: Are there any specific formulation strategies employed to improve the stability, solubility, or bioavailability of NOMAC?
A: NOMAC has been formulated in various ways, including oral tablets, subdermal implants, and potentially vaginal rings. [, , , ] Specific details about formulation strategies to enhance its properties were not found in these articles.
Q10: How is NOMAC absorbed, distributed, metabolized, and excreted (ADME)?
A: While a detailed ADME profile is not provided in these articles, research indicates that NOMAC is well-absorbed after oral administration. [, ] It is likely metabolized in the liver, as is typical for steroid hormones, but specific metabolites were not identified in these studies.
Q11: Does the route of administration (e.g., oral vs. transdermal) affect the pharmacokinetics of NOMAC?
A: It's likely, but the provided articles focus primarily on oral administration and a few on implants. [, , ] More research is needed to compare the pharmacokinetic profiles of different NOMAC formulations.
Q12: What in vitro models have been used to study the effects of NOMAC?
A12: Researchers have employed various in vitro models, including:
- Human breast cancer cell lines (MCF-7 and T-47D): These cell lines are commonly used to study hormone-dependent breast cancer and the effects of progestins. [, , ]
- Rat granulosa cells: These cells are important for ovarian function and have been used to investigate the direct effects of NOMAC on steroidogenesis. []
- Human endothelial cells: These cells line blood vessels, and studies using them have provided insights into the potential cardiovascular effects of NOMAC. []
Q13: What in vivo models have been used to study NOMAC?
A: Rat models have been utilized to investigate the anti-androgenic effects of NOMAC on the prostate. [] Additionally, clinical trials in humans have been conducted to evaluate the efficacy and safety of NOMAC for various indications. [, , , , , , , , , , ]
Q14: What are the key findings from clinical trials on NOMAC?
A14: Clinical trials have demonstrated that NOMAC is effective for:
- Contraception: NOMAC-containing oral contraceptives have shown good contraceptive efficacy comparable to other established formulations. [, , , ]
- Menstrual Symptom Relief: NOMAC has effectively reduced menstrual pain, bleeding, and other associated symptoms in premenopausal women. [, , , ]
- Hormone Replacement Therapy (HRT): NOMAC has been successfully used in HRT to manage menopausal symptoms, often in combination with estradiol. [, , , ]
Q15: Are there any specific drug delivery approaches being explored for NOMAC to enhance its targeting to specific tissues?
A: Research suggests that subdermal implants and vaginal rings could offer alternative delivery methods for NOMAC, potentially leading to different pharmacokinetic profiles and localized effects. [, , , ]
Q16: What analytical techniques have been used to characterize and quantify NOMAC in biological samples?
A16: Researchers have employed various analytical techniques, including:
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been used to simultaneously quantify NOMAC and estradiol in plasma samples from postmenopausal women. []
Q17: How does the dissolution rate of NOMAC in various media affect its bioavailability?
A17: While the provided articles do not extensively discuss dissolution and solubility, these factors are crucial for oral bioavailability. Formulations are likely optimized to ensure adequate dissolution and absorption of NOMAC.
Q18: How have analytical methods for measuring NOMAC been validated?
A: Researchers have emphasized the importance of validating analytical methods for NOMAC, particularly immunoassays, due to the potential for interference from plasma components. Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of these assays. []
Q19: What measures are taken to ensure the quality control of NOMAC during its development and manufacturing?
A: The identification and characterization of impurities in NOMAC highlight the importance of stringent quality control measures throughout its production. [] These measures help to ensure the consistency, safety, and efficacy of NOMAC products.
Q20: What are some alternatives to Nomegestrol Acetate for contraception and hormone replacement therapy?
A: There are numerous alternatives to NOMAC, including other progestins (e.g., drospirenone, levonorgestrel) and different types of hormonal contraceptives (e.g., combined oral contraceptives containing ethinyl estradiol, progestin-only pills, hormonal IUDs, implants, patches, vaginal rings). The choice of contraceptive or HRT regimen depends on individual patient factors and preferences. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


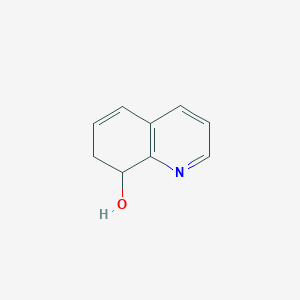


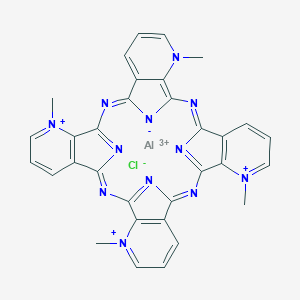
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
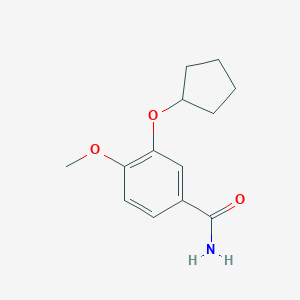

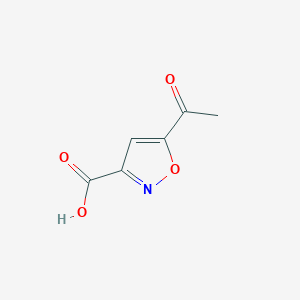
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)

![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
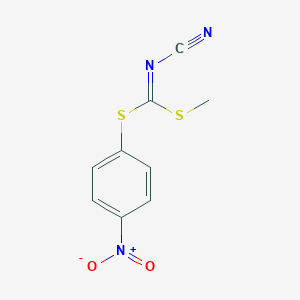
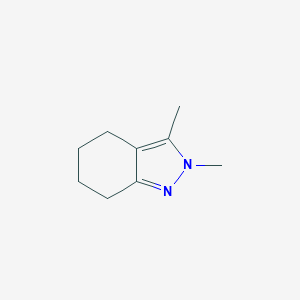
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
